N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a tetrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Common steps include:
Formation of Benzodioxole Intermediate: This step involves the reaction of a suitable precursor with reagents such as cyanogen bromide to introduce the cyano group.
Formation of Tetrazole Intermediate: This step involves the reaction of a suitable precursor with azide compounds to form the tetrazole ring.
Coupling Reaction: The final step involves coupling the benzodioxole and tetrazole intermediates using a thiol-based reagent under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and thiol groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE: Unique due to its specific combination of functional groups and rings.
Other Benzodioxole Derivatives: Share the benzodioxole ring but differ in other functional groups.
Other Tetrazole Derivatives: Share the tetrazole ring but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S2/c1-28-16-5-3-2-4-13(16)24-18(21-22-23-24)29-9-17(25)20-12-7-15-14(26-10-27-15)6-11(12)8-19/h2-7H,9-10H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPJKPRGMBBLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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